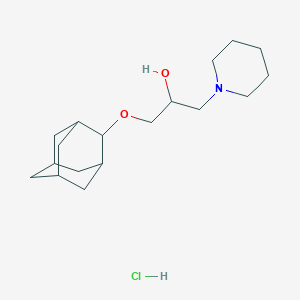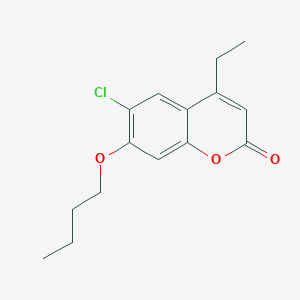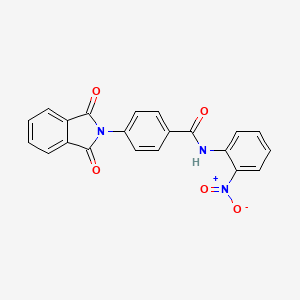![molecular formula C23H24N2O4S B5091455 Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate](/img/structure/B5091455.png)
Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzoate ester linked to a sulfonylamino group, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzylamine to form an intermediate sulfonamide. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate: A related compound with a similar structure but lacking the additional phenylmethylamino group.
2-(4-methylsulfonylphenyl)indole derivatives: Compounds with similar sulfonylamino groups but different core structures, often studied for their anti-inflammatory and antimicrobial activities.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methylphenyl)sulfonylamino]phenyl]methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-23(26)18-10-12-20(13-11-18)24-16-19-6-4-5-7-22(19)25-30(27,28)21-14-8-17(2)9-15-21/h4-15,24-25H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTHBKQYHSIQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B5091408.png)

![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethylamino]ethanol](/img/structure/B5091432.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)

